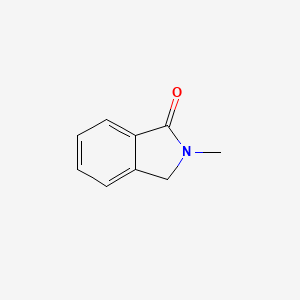

2-Methylisoindolin-1-one

説明

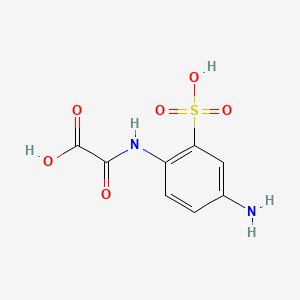

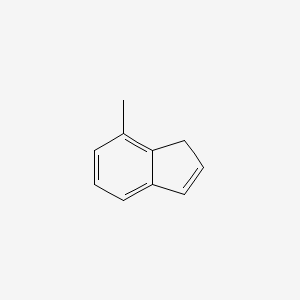

“2-Methylisoindolin-1-one” is a chemical compound with the linear formula C9H9NO . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives has been studied using Ugi-type multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . A facile and efficient one-pot procedure was suitable for all the MCRs under acidic conditions .

Molecular Structure Analysis

The molecular structure of “2-Methylisoindolin-1-one” is represented by the linear formula C9H9NO . The excited states of this compound have been investigated by absorbance spectroscopy and theoretical calculations performed at the TDDFT level .

科学的研究の応用

Absorption and Solvatochromic Properties

2-Methylisoindolin-1-one has been investigated for its absorption and solvatochromic properties . The excited states of 2-Methylisoindolin-1-one have been studied using absorbance spectroscopy and theoretical calculations performed at the TDDFT level . This research is crucial in understanding the influence of the nitrogen atom and substitutions on the lowest singlet excited states of the isoindolinone chromophore .

DNA Photosensitization

The compound has been compared with three related compounds involved in DNA photosensitization: indanone (IND), indoprofen (INP), a nonsteroidal anti-inflammatory drug, and one of the INP photoproducts, the 2- (4-acetylphenyl)isoindolin-1-one (KINP) . This comparison helps in understanding the role of 2-Methylisoindolin-1-one in DNA photosensitization .

Solvatochromism Study

The solvatochromism of 2-Methylisoindolin-1-one has been studied using TDDFT calculations combined with a polarizable continuum model (PCM) . This study helps in understanding how the compound interacts with the solvent .

Synthesis of Isoindolin-1-one Derivatives

2-Methylisoindolin-1-one has been used in the synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation . This process provides access to complex and potentially biologically active scaffolds .

Ugi-type Reaction

An Ugi-type reaction was used to investigate an amide ring closure from the ester group in 2-Methylisoindolin-1-one . This reaction affords a free secondary amine precursor for the amide group .

Intramolecular Amidation

2-Methylisoindolin-1-one has been used in a process that involves a ring closure to form an amide from the methyl ester group . This process is used to construct novel scaffolds .

Safety and Hazards

特性

IUPAC Name |

2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-10-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMBTUMIVBSJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968091 | |

| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylisoindolin-1-one | |

CAS RN |

5342-91-6 | |

| Record name | NSC3677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical synthetic routes to access 2-methylisoindolin-1-ones and what are their advantages?

A1: One efficient route involves the Wittig olefination of (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate with various aldehydes. [] This method, employing bases like DBU or t-BuOK, offers yields ranging from 35% to 93%, primarily favoring the (E)-isomer of 3-(alkylidene)-2-methyisoindolin-1-ones. [] This approach allows for the introduction of diverse alkylidene substituents at the 3-position of the isoindolin-1-one core, enabling structure-activity relationship studies.

Q2: How does the structure of 2-methylisoindolin-1-one influence its photophysical properties, particularly in comparison to related compounds?

A2: The presence of the nitrogen atom and specific substitutions significantly impact the excited state characteristics of 2-methylisoindolin-1-one (INS). [] Unlike indoprofen (INP) and 2-(4-acetylphenyl)isoindolin-1-one (KINP), which exhibit a π-π transition with charge transfer character in their lowest excited singlet state, INS leans towards an nπ character, although the assignment is open to interpretation. [] This difference highlights the subtle interplay between structure and electronic properties in this class of compounds.

Q3: Have any naturally occurring 2-methylisoindolin-1-one derivatives been discovered, and if so, what are their biological activities?

A3: While the provided research papers do not directly focus on natural 2-methylisoindolin-1-one derivatives, one study mentions the identification of two novel isoindolin-1-ones from Nicotiana tabacum leaves exhibiting anti-tobacco mosaic virus activity. [] This finding suggests the potential for discovering naturally occurring 2-methylisoindolin-1-one analogs with diverse biological properties.

Q4: The compound (Z)-3-(4-Methoxybenzylidene)-2-methylisoindolin-1-one has been synthesized. What is its structural arrangement?

A4: (Z)-3-(4-Methoxybenzylidene)-2-methylisoindolin-1-one comprises two planar units: a lactam ring and a 4-methoxybenzyl group. [] These two planar moieties are connected by a double bond with a Z configuration, as confirmed by crystallographic analysis. [] Understanding the conformational preferences of this compound can be valuable for exploring its potential interactions with biological targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)

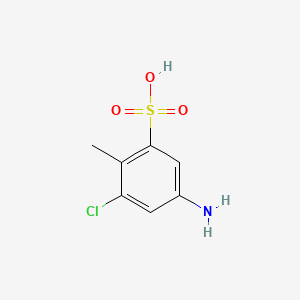

![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)

![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1605139.png)